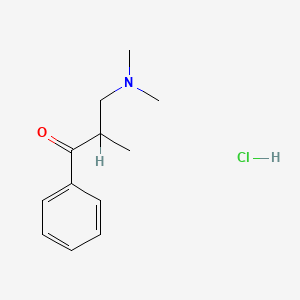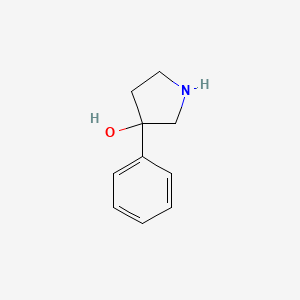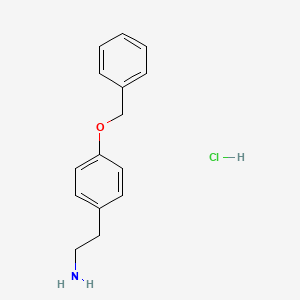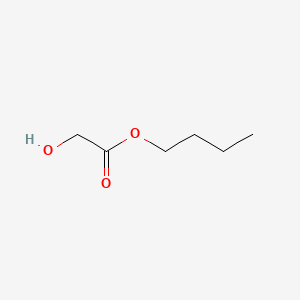
Glycolate de butyle
Vue d'ensemble
Description
Butyl glycolate, also known as butyl hydroxyacetate, is an organic compound with the chemical formula C6H12O3. It is a colorless, transparent liquid with a mild odor. This compound is widely used in various industrial applications due to its solvent properties and low toxicity .
Applications De Recherche Scientifique
Butyl glycolate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the preparation of biochemical reagents.
Medicine: Utilized in the formulation of pharmaceutical products due to its low toxicity.
Industry: Commonly used in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
Target of Action
Butyl glycolate, also known as butyl hydroxyacetate , is a derivative of glycolic acid As a derivative of glycolic acid, it may interact with similar targets as glycolic acid, which is widely used in skincare products .
Mode of Action
This results in the outer skin layer shedding off, revealing the underlying, newer skin .
Biochemical Pathways
Butyl glycolate is a component of some varnishes, being desirable because it is nonvolatile and has good dissolving properties . It is produced from glycolic acid, which is produced by plants during photorespiration . Glycolic acid is then recycled by conversion to glycine within the peroxisomes and to tartronic acid semialdehyde within the chloroplasts .
Pharmacokinetics
It is known that butyl glycolate has a boiling point of 187-190°c, a density of 1019g/mL at 20°C, and is soluble in water at 46g/L at 20°C .
Result of Action
As a derivative of glycolic acid, it may share some of the effects of glycolic acid, which include skin exfoliation and rejuvenation .
Action Environment
The action of butyl glycolate can be influenced by environmental factors such as temperature and pH. For instance, its solubility in water and its volatility can be affected by changes in temperature . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl glycolate is typically synthesized through the esterification of glycolic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, butyl glycolate is produced by treating sodium chloroacetate with butanol at temperatures ranging from 125 to 160°C, followed by vacuum distillation to purify the product .
Types of Reactions:
Esterification: Butyl glycolate can undergo esterification reactions to form various esters.
Hydrolysis: It can be hydrolyzed back to glycolic acid and butanol in the presence of water and an acid or base catalyst.
Oxidation: Butyl glycolate can be oxidized to form glycolic acid derivatives.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Hydrogen peroxide in the presence of iron (II) ions.
Major Products Formed:
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Glycolic acid and butanol.
Oxidation: Glycolic acid derivatives.
Comparaison Avec Des Composés Similaires
Ethylene glycol butyl ether (2-Butoxyethanol): Similar solvent properties but with a different chemical structure (C6H14O2).
Diethylene glycol butyl ether: Another glycol ether with similar applications but a higher molecular weight (C8H18O3).
Triethylene glycol butyl ether: A more complex glycol ether with additional ethylene glycol units (C10H22O4).
Uniqueness: Butyl glycolate is unique due to its specific balance of solvent properties, low toxicity, and versatility in various chemical reactions. Its ability to undergo esterification and hydrolysis makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
butyl 2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGRALUHHHDIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044725 | |
| Record name | Butyl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, 2-hydroxy-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7397-62-8 | |
| Record name | Butyl glycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl glycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-hydroxy-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl glycollate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL GLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H5QAS0HZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Butyl glycolate in current research?
A1: Butyl glycolate derivatives, particularly tert-butyl glycolate, are frequently employed in the synthesis of various compounds. One prominent example is its use in the synthesis of Peptide Nucleic Acid (PNA) monomers. [] Additionally, Butyl glycolate esters, like Butyl phthalyl butyl glycolate, are commonly found as plasticizers in materials like dental tissue conditioners. [, , ]
Q2: How does the structure of Butyl glycolate relate to its function as a plasticizer in dental tissue conditioners?
A2: While specific structure-activity relationships for Butyl glycolate as a plasticizer are not extensively discussed in the provided research, its ester functionality is key. Esters like Butyl phthalyl butyl glycolate can be incorporated into polymer matrices (like poly ethyl methacrylate in tissue conditioners). [, ] These esters act as internal lubricants, increasing the free volume between polymer chains. This increased flexibility and flow are essential for the initial adaptability and comfort of tissue conditioners. []
Q3: Are there concerns regarding the leaching of Butyl glycolate-based plasticizers from dental materials?
A3: Yes, research indicates that Butyl phthalyl butyl glycolate can leach from dental tissue conditioners when exposed to food-simulating liquids. This leaching increases the material's hardness over time, potentially impacting its performance and longevity. [] The extent of leaching varies depending on the type of food-simulating liquid, with coconut oil showing the highest impact. []
Q4: How does the ethyl alcohol content in tissue conditioners affect the behavior of Butyl glycolate-based plasticizers?
A4: Ethyl alcohol plays a crucial role in the gelation and flow properties of tissue conditioners containing Butyl phthalyl butyl glycolate. Higher ethyl alcohol content generally shortens the gelation time but also leads to increased flow after the material sets. [, ] This effect on flow is temporary, with a rapid reduction observed over time as ethyl alcohol evaporates. []
Q5: Are there any known toxicity concerns related to Butyl glycolate esters like Butyl phthalyl butyl glycolate?
A6: Yes, there are concerns regarding the potential toxicity of phthalate esters, including Butyl phthalyl butyl glycolate. Studies have shown that some phthalate esters, although not specifically Butyl phthalyl butyl glycolate in these studies, can exhibit estrogenic activity and cytotoxicity. [, , ] This raises concerns about their potential health effects, prompting research into safer alternatives.
Q6: How do researchers analyze the presence of Butyl glycolate esters in materials like chewing gum?
A7: Infrared spectroscopy is a valuable tool for identifying Butyl phthalyl butyl glycolate in complex mixtures like chewing gum. Researchers use a multi-step process involving hot water treatment, solvent extraction, and finally, infrared spectral analysis to identify Butyl phthalyl butyl glycolate and other components. []
Q7: Beyond its use as a plasticizer, what other applications does Butyl glycolate have in chemical synthesis?
A8: Butyl glycolate derivatives, particularly the tert-butyl ester, are valuable reagents in organic synthesis. For instance, tert-butyl glycolate is employed in the synthesis of Peptide Nucleic Acids (PNAs), which are DNA analogs with a peptide-like backbone. [] This highlights the versatility of Butyl glycolate derivatives in creating molecules with potential biological and medicinal applications.
Q8: What methods are used to incorporate Butyl glycolate into the synthesis of more complex molecules?
A9: The choice of synthetic method depends on the specific target molecule. For example, in the synthesis of PNA monomers, tert-butyl glycolate is introduced via alkylation reactions. This can be achieved using Mitsunobu conditions (DIAD, triphenylphosphine, tert-butyl glycolate) or low-temperature sodium hydride-mediated alkylation with tert-butyl bromoacetate. [] The selection of the appropriate method depends on factors like the reactivity of other functional groups present and the desired stereochemistry, if applicable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


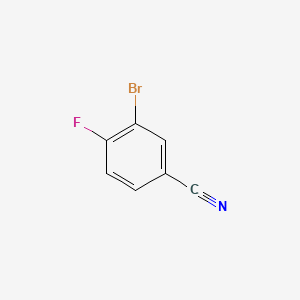

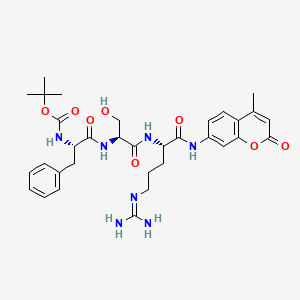
![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)
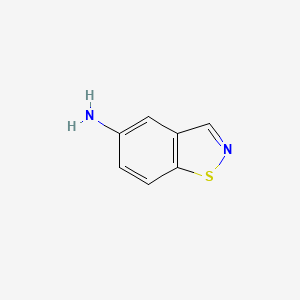
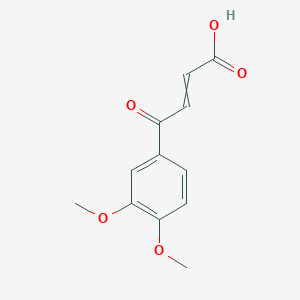
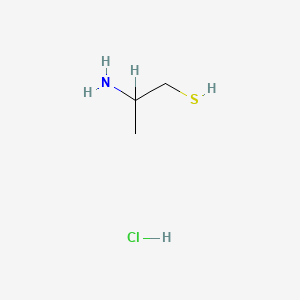
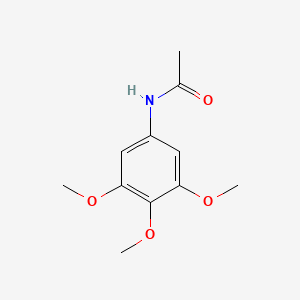

![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)
